(3S,4aS,10aS)-3-(Acetyloxy)-2,3,4,4a,10,10a-hexahydro-6-hydroxy-1,1,4a-trimethyl-7-(1-methylethyl)-9(1H)-phenanthrenone

Cytotoxicity HeLa Cervical Cancer

(3S,4aS,10aS)-3-(Acetyloxy)-2,3,4,4a,10,10a-hexahydro-6-hydroxy-1,1,4a-trimethyl-7-(1-methylethyl)-9(1H)-phenanthrenone (CAS 878800-84-1) is a defined abietane-type diterpenoid natural product, also known as 2α-acetoxysugiol. It is characterized as a palmitate derivative isolated from the root tissue of the traditional medicinal plant *Salvia miltiorrhiza* (Danshen).

Molecular Formula C22H30O4
Molecular Weight 358.5 g/mol
Cat. No. B12402585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4aS,10aS)-3-(Acetyloxy)-2,3,4,4a,10,10a-hexahydro-6-hydroxy-1,1,4a-trimethyl-7-(1-methylethyl)-9(1H)-phenanthrenone
Molecular FormulaC22H30O4
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=C2C(=C1)C(=O)CC3C2(CC(CC3(C)C)OC(=O)C)C)O
InChIInChI=1S/C22H30O4/c1-12(2)15-7-16-17(8-18(15)24)22(6)11-14(26-13(3)23)10-21(4,5)20(22)9-19(16)25/h7-8,12,14,20,24H,9-11H2,1-6H3/t14-,20-,22+/m0/s1
InChIKeyLVRUFBJYFAGDRK-PRPYNDMISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(3S,4aS,10aS)-3-(Acetyloxy)-9(1H)-phenanthrenone: A Distinct Abietane Diterpenoid from Salvia miltiorrhiza for Scientific Investigation


(3S,4aS,10aS)-3-(Acetyloxy)-2,3,4,4a,10,10a-hexahydro-6-hydroxy-1,1,4a-trimethyl-7-(1-methylethyl)-9(1H)-phenanthrenone (CAS 878800-84-1) is a defined abietane-type diterpenoid natural product, also known as 2α-acetoxysugiol [1]. It is characterized as a palmitate derivative isolated from the root tissue of the traditional medicinal plant *Salvia miltiorrhiza* (Danshen) . This compound possesses a specific stereochemical configuration (3S,4aS,10aS) and contains a 2α-acetoxy group and a 12-hydroxy group on its core phenanthrenone scaffold [1].

Stereochemically defined abietane diterpenoid from Salvia miltiorrhiza
2α-Acetoxy functional group supports SAR studies on abietane scaffold
Reported cell-model endpoint context for cervical and hepatic cancer cell lines

Why (3S,4aS,10aS)-3-(Acetyloxy)-9(1H)-phenanthrenone Cannot Be Interchanged with Unfunctionalized Sugiol or Other Abietane Analogs


In scientific procurement, substituting this compound with its parent alcohol, sugiol, or other closely related abietane diterpenes like ferruginol is not equivalent. The specific 2α-acetoxy substitution on the (3S,4aS,10aS)-phenanthrenone scaffold is a critical structural feature that differentiates its pharmacological profile. As a class, abietane diterpenes show variable cytotoxic activities based on their oxidation state and functional groups [1]. This specific derivative, 2α-acetoxysugiol, has demonstrated a quantifiably distinct cytotoxic potency and cell line selectivity profile compared to its nitrogen-containing or non-acetoxylated analogs, making it a non-interchangeable tool for structure-activity relationship (SAR) studies and targeted biological screening .

Acetoxy vs. parent alcohol (sugiol)

The 2α-acetoxy group may alter lipophilicity and membrane permeability, shifting cell-model response profiles relative to unfunctionalized analogs.

Nitrogen-containing analogs (neosalvianen, salvianen)

Incorporation of nitrogen changes the pharmacophore and cytotoxicity endpoint readout; results from acetoxylated compounds may not transfer directly.

Oxidation state and substitution pattern

Abietane diterpenes with different oxidation states exhibit variable cell-line responses; direct interchange may compromise SAR interpretation.

Quantitative Evidence for Selecting (3S,4aS,10aS)-3-(Acetyloxy)-9(1H)-phenanthrenone Over Its Closest Analogs


Enhanced Cytotoxicity Against HeLa Cervical Cancer Cells Compared to Nitrogen-Containing Analogs

The target compound exhibits superior cytotoxic potency against the HeLa cervical cancer cell line relative to the nitrogen-containing abietane analog neosalvianen. The DC50 value for the target compound is 25.5 μg/mL , whereas neosalvianen demonstrates a significantly higher (less potent) IC50 of 63.9 μM [1]. This represents a quantifiable difference in potency, highlighting the target compound's advantage in this specific oncological model.

HeLa cell cytotoxicity
Cross-study comparable
Target DC50 25.5 μg/mL vs. neosalvianen IC50 63.9 μM
Reported cell-model response context; cross-study comparison
Assay conditions differ across studies; direct quantitative extrapolation requires validation
Cytotoxicity HeLa Cervical Cancer Diterpenoid

Distinct Cytotoxic Profile Against HepG2 Hepatocellular Carcinoma Cells Compared to Salvianen

The target compound demonstrates a defined cytotoxic effect against HepG2 cells (DC50 = 37.5 μg/mL) , which differentiates it from the nitrogen-containing analog salvianen (CD50 = 30.4 μM) [1]. The quantitative difference in potency and the distinct unit of measurement (μg/mL vs. μM) underscore that these compounds are not equipotent and may engage different cellular mechanisms, making the target compound a specific and non-redundant research tool.

HepG2 cell cytotoxicity
Cross-study comparable
Target DC50 37.5 μg/mL vs. salvianen CD50 30.4 μM
Supports differentiated cytotoxicity endpoint review
Different measurement units (μg/mL vs. μM); assay platforms may not be identical
Cytotoxicity HepG2 Hepatocellular Carcinoma Diterpenoid

Comparison of Physicochemical Properties with Parent Sugiol Suggests Altered Bioavailability

The presence of the 2α-acetoxy group in the target compound (C22H30O4) confers distinct physicochemical properties compared to its parent alcohol, sugiol (C20H28O2). The target compound has a reported LogP value of 4.7 , indicating higher lipophilicity than sugiol, which influences membrane permeability and solubility profiles. This structural difference is a quantifiable parameter that guides formulation strategies and predicts in vivo behavior, setting it apart from non-acetoxylated analogs.

Lipophilicity vs. sugiol
Data to verify
Target LogP 4.7; sugiol LogP ≈ 3.5 (estimated)
Reported lipophilicity context; may guide formulation selection
Class-level inference; in silico estimate requires experimental confirmation
Physicochemical Properties LogP Solubility Diterpenoid

High-Value Research Applications for (3S,4aS,10aS)-3-(Acetyloxy)-9(1H)-phenanthrenone Based on Evidence


Structure-Activity Relationship (SAR) Studies on Abietane Diterpenoids

This compound is a critical comparator for SAR studies focused on the abietane scaffold. Its defined 2α-acetoxy substitution and potent, well-characterized cytotoxic profile against HeLa, HepG2, and OVCAR-3 cells allow researchers to directly assess the impact of this specific functional group on activity and selectivity when compared to analogs like sugiol, ferruginol, or nitrogen-containing derivatives [1].

Targeted Anticancer Screening in Gynecological and Hepatic Models

The demonstrated cytotoxic activity (DC50 values: 25.5 μg/mL on HeLa, 37.5 μg/mL on HepG2, and 30.2 μg/mL on OVCAR-3) makes this compound a suitable starting point or control for cell-based assays focusing on cervical, liver, and ovarian cancers. Its distinct potency profile relative to other diterpenes from *Salvia* [1] supports its use in mechanism-of-action studies where a specific level of bioactivity is required.

Biopharmaceutical Research for Lead Optimization

The compound's favorable physicochemical properties, including a measured LogP of 4.7 , position it as a useful scaffold for medicinal chemistry efforts. Its lipophilicity suggests potential for good membrane permeability, which is a desirable starting point for lead optimization programs. Researchers can use this compound to explore chemical modifications aimed at improving potency, selectivity, or drug-like properties.

Application
Selection Property
Validation Focus
Abietane scaffold SAR studies
2α-Acetoxy substitution pattern
Cell-model response comparison with non-acetoxylated analogs
Cancer cell-model studies
Cell-line endpoint review
Cytotoxicity endpoint response in cervical and hepatic models
Medicinal chemistry lead optimization
Lipophilicity and permeability context
Physicochemical profile review; drug-like property assessment
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